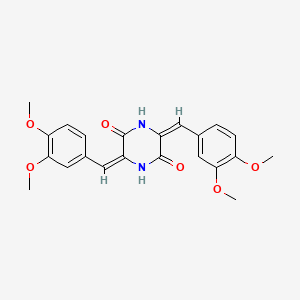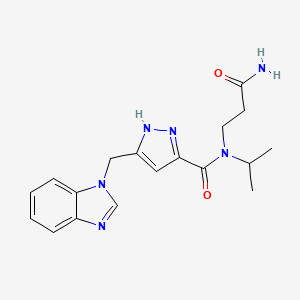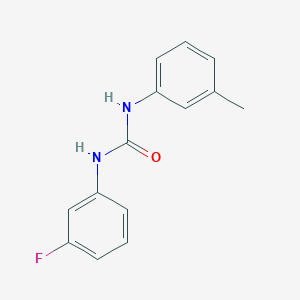
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol, also known as BDQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDQ belongs to the class of compounds known as quinoline derivatives and possesses a unique chemical structure that makes it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol involves the inhibition of the ATP synthase enzyme in the bacterial membrane. This enzyme is responsible for the production of ATP, which is essential for the survival of Mycobacterium tuberculosis. 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol binds to a specific site on the ATP synthase enzyme and disrupts its function, leading to the death of the bacteria.
Biochemical and Physiological Effects
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has a low toxicity profile and is well-tolerated in animal models. Additionally, 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has been shown to have a long half-life, which could potentially reduce the frequency of dosing required for treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has several advantages for use in lab experiments. Its unique chemical structure makes it an attractive target for drug development, and its potent activity against drug-resistant strains of tuberculosis makes it a promising candidate for the treatment of this disease. However, there are also limitations to the use of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol in lab experiments, including its high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol in scientific research. One area of interest is the development of new drugs that are based on the chemical structure of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol and to identify any potential drug interactions or side effects. Finally, there is a need for more research into the use of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol in combination with other drugs for the treatment of tuberculosis.
Synthesemethoden
The synthesis of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol involves the condensation of 3-bromo-4,5-diethoxybenzaldehyde with quinuclidin-3-ol in the presence of a suitable acid catalyst. This reaction results in the formation of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has shown promising results in various scientific research applications. One of the primary areas of interest is its potential use as an anti-tuberculosis drug. Studies have shown that 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol exhibits potent activity against drug-resistant strains of tuberculosis and has a unique mechanism of action that targets the bacterial ATP synthase enzyme.
Eigenschaften
IUPAC Name |
(2E)-2-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3/c1-3-22-16-11-12(9-14(19)18(16)23-4-2)10-15-17(21)13-5-7-20(15)8-6-13/h9-11,13,17,21H,3-8H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLCDSSAPFINT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(C3CCN2CC3)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(C3CCN2CC3)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorobenzyl)-3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5497971.png)
![methyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5497985.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5498004.png)
![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5498027.png)
![1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)

![4-[(3-methyl-2-pyridinyl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5498045.png)


![2-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5498068.png)

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)